Famciclovir impurity 5
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Overview
Description
Famciclovir impurity 5 is a chemical compound that is often encountered as a byproduct in the synthesis of famciclovir, an antiviral medication used to treat herpes virus infections. Famciclovir itself is a prodrug of penciclovir, which has higher oral bioavailability and is used to treat conditions such as herpes zoster (shingles) and recurrent genital herpes .
Scientific Research Applications
Famciclovir impurity 5 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in famciclovir formulations.
Biology: Researchers study its biological activity to understand its potential effects on cellular processes and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of famciclovir.
Mechanism of Action
Target of Action
Famciclovir impurity 5, like Famciclovir, primarily targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
This compound is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .
Biochemical Pathways
The biochemical pathway affected by this compound involves the inhibition of viral DNA synthesis and replication . By selectively inhibiting the DNA polymerase of HSV-1, HSV-2, and VZV, the compound prevents the replication of these viruses .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of viral replication . This leads to a decrease in the severity and duration of symptoms associated with herpes virus infections .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Famciclovir Impurity 5, like Famciclovir, may interact with various enzymes, proteins, and other biomolecules. Famciclovir is known to interact with viral thymidine kinase and cellular kinases . These interactions convert Famciclovir into its active form, penciclovir triphosphate
Cellular Effects
Famciclovir is known to inhibit the replication of herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV)
Molecular Mechanism
Famciclovir, however, is known to inhibit viral DNA polymerase . Once converted into penciclovir triphosphate, it competes with deoxyguanosine triphosphate for incorporation into the viral DNA, thereby inhibiting DNA synthesis
Dosage Effects in Animal Models
Famciclovir has been used in animal models to treat herpes virus infections . The effects of different dosages of this compound would need to be studied in a similar manner.
Metabolic Pathways
Famciclovir is known to be metabolized into penciclovir via first-pass metabolism
Transport and Distribution
Famciclovir is known to be transported into cells where it is converted into its active form
Subcellular Localization
Famciclovir is known to be transported into cells where it is converted into its active form
Preparation Methods
The synthesis of famciclovir impurity 5 involves several steps, typically starting from the precursor compounds used in the synthesis of famciclovir. The synthetic route often includes the following steps:
Initial Reaction: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as chromatography to isolate the desired product.
Final Reaction: The purified intermediates undergo further chemical reactions, such as acetylation or esterification, to form this compound.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Famciclovir impurity 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, water, and various organic solvents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
Famciclovir impurity 5 can be compared with other related compounds, such as:
Famciclovir: The parent compound, which is a prodrug of penciclovir and has higher oral bioavailability.
Penciclovir: The active antiviral compound that famciclovir is converted into, which inhibits viral DNA polymerase.
This compound is unique in its specific chemical structure and its role as an impurity in the synthesis of famciclovir. Its presence and concentration in pharmaceutical formulations are closely monitored to ensure the safety and efficacy of the final product .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Famciclovir impurity 5 involves the conversion of Famciclovir to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Famciclovir", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Famciclovir is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of Famciclovir.", "Step 2: The sodium salt of Famciclovir is then treated with hydrochloric acid to form Famciclovir hydrochloride.", "Step 3: Famciclovir hydrochloride is then reacted with acetic anhydride and sodium acetate to form the acetylated derivative of Famciclovir.", "Step 4: The acetylated derivative of Famciclovir is then treated with hydrochloric acid to form Famciclovir impurity 5.", "Step 5: The final product is isolated and purified through standard techniques such as crystallization or chromatography." ] } | |
CAS No. |
183475-21-0 |
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
9-(4-acetoxybut-1-yl)guanine |
Origin of Product |
United States |
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